An In-Depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium
An In-Depth Technical Guide to 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium, a heterocyclic organic compound. Synthesizing foundational chemical data with practical, field-proven insights, this document is designed to support research and development professionals in understanding and potentially utilizing this molecule. We will delve into its chemical identity, a detailed synthesis protocol, its physicochemical properties, and contextualize its potential applications based on the broader class of pyridinium betaines.
Core Molecular Identity
1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium is a pyridinium betaine, characterized by a positively charged pyridinium ring and a negatively charged sulfonate group, resulting in a neutral overall charge. This zwitterionic nature is a key feature of its chemical behavior.
Chemical Structure
Caption: Chemical structure of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium is presented in Table 1.
| Property | Value | Source |
| CAS Number | 136997-71-2 | [1][2] |
| Molecular Formula | C10H14N2O4S | [1][2] |
| Molecular Weight | 258.29 g/mol | [1][2] |
| Melting Point | 185 °C (decomposes) | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Synonyms | GXL 100, OB 1207, 2-[1-(Dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonate | [3][4] |
Synthesis Protocol: A Self-Validating System
The synthesis of 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium can be achieved through the reaction of a pyridine sulfonic acid with a carbamoyl halide in the presence of a tertiary amine. The following protocol is adapted from a patented method, providing a robust and reproducible procedure.[5]
Reaction Scheme
Caption: Synthesis workflow for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium.
Step-by-Step Methodology
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Reactant Preparation: In a suitable reaction vessel, dissolve 0.25 mol of pyridine-4-ethanesulfonic acid and 0.25 mol of triethylamine in 350 ml of acetone.[5]
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Expert Insight: Acetone is chosen as the solvent due to the high solubility of the reactants, while the product and byproduct are insoluble, allowing for easy separation by precipitation.[5] Triethylamine acts as a base to deprotonate the sulfonic acid, facilitating the subsequent reaction.
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Reaction Initiation: Heat the mixture to reflux. Once refluxing, add 0.25 mol of N,N-dimethylcarbamoyl chloride to the solution.[5]
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Reaction Progression: Stir the mixture at reflux for 1 hour. A precipitate will form as the reaction proceeds.[5]
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Product Isolation: After 1 hour, cool the reaction mixture and collect the precipitate by suction filtration.
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Purification: Wash the precipitate with a mixture of 125 ml of acetone and 125 ml of methanol at reflux. This step is crucial for removing the triethylammonium chloride byproduct.[5]
-
Trustworthiness: The choice of the washing solvent mixture is critical for selective removal of the byproduct, ensuring the purity of the final product. The patent reports a yield of 72% with less than 1% mol of triethylammonium chloride contamination.[5]
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-
Drying: Dry the purified precipitate under vacuum to obtain the final product.
Potential Applications and Scientific Context
While specific applications for 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium are not extensively documented in peer-reviewed literature, its classification as a pyridinium betaine places it within a class of compounds with diverse and significant applications in chemistry and drug development.
Pharmaceutical Intermediate
The compound is categorized as a pharmaceutical intermediate, suggesting its potential use as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4] The pyridinium scaffold is a common motif in many bioactive molecules.[6]
Cholinesterase Inhibition
Carbamate-containing pyridinium salts have been investigated as acetylcholinesterase (AChE) inhibitors.[6] This class of compounds is relevant in the treatment of Alzheimer's disease and as protective agents against organophosphorus compounds. The dimethylcarbamoyl group in the target molecule is a key structural feature in this context.
Fluorescent Probes and Dyes
Pyridinium derivatives are known to exhibit interesting photophysical properties. For instance, substituted 4-[4-(dimethylamino)styryl]pyridinium salts have been developed as fluorescent probes for measuring cell microviscosity.[7] The inherent charge separation and conjugated system in pyridinium betaines can lead to solvatochromic effects, where the color of the compound changes with the polarity of the solvent.
Antitumor Agents
The dimethylaminoethyl group, structurally related to the dimethylcarbamoyl moiety, has been identified as crucial for the high activity of certain pyridine derivatives as antitumor agents.[8] This suggests that 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium could be a scaffold for the design of novel anticancer drugs.
Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium.
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General Handling: Avoid inhalation of vapor or mist and direct contact with the substance.
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Storage: Keep the container tightly closed in a dry and well-ventilated place. It is also noted to be light-sensitive and should be protected from light.
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Personal Protective Equipment: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
1-Dimethylcarbamoyl-4-(2-sulfonatoethyl)pyridinium is a zwitterionic pyridinium compound with a well-defined synthesis protocol. While its specific applications are not widely published, its structural features and classification as a pharmaceutical intermediate suggest its potential utility in drug discovery and materials science. The insights provided in this guide, from its synthesis to its potential roles based on analogous compounds, offer a solid foundation for researchers and drug development professionals interested in exploring the capabilities of this molecule.
References
- 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM BETAINE CAS#: 136997-71-2. Chemical Properties.
- 1-DIMETHYLCARBAMOYL-4-(2-SULFOETHYL)PYRIDINIUM INNER SALT - ChemBK.
- MSDS - Biotium. (2014).
- Process for preparing carbamoyl pyridinium compounds - European Patent Office - EP 0692473 A1.
- Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Substance Details. US EPA.
- 1-(N,N-DIMETHYLCARBAMOYL)-4-(2-SULFOETHYL)-PYRIDINIUM HYDROXIDE, INNER SALT AldrichCPR | Sigma-Aldrich.
- Pyridinium, 1-[(dimethylamino)carbonyl]-4-(2-sulfoethyl)-, inner salt - Echemi.
- Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC - NIH.
- Substituted 4-[4-(dimethylamino)styryl]pyridinium salt as a fluorescent probe for cell microviscosity - PubMed.
- Synthesis of a New Bioconjugate Steroid Pyridinium Salt Derived from Allopregnanolone Acetate - ResearchGate.
- Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds - PubMed.
- Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed. (2014).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(N,N-DIMETHYLCARBAMOYL)-4-(2-SULFOETHYL)-PYRIDINIUM HYDROXIDE, INNER SALT AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 7. Substituted 4-[4-(dimethylamino)styryl]pyridinium salt as a fluorescent probe for cell microviscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
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